molecular formula C22H24ClN5OS B11399721 N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11399721
M. Wt: 442.0 g/mol
InChI Key: ICDSDOBZBRGIJJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with ethyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with hydrazine hydrate and ethyl bromoacetate to yield the final triazolothiadiazine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions.

Properties

Molecular Formula

C22H24ClN5OS

Molecular Weight

442.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5OS/c1-4-14-7-9-15(10-8-14)19-20(30-22-26-25-18(5-2)28(22)27-19)21(29)24-16-11-6-13(3)17(23)12-16/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29)

InChI Key

ICDSDOBZBRGIJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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